Fluoroantimonic acid hexahydrate

Overview

Description

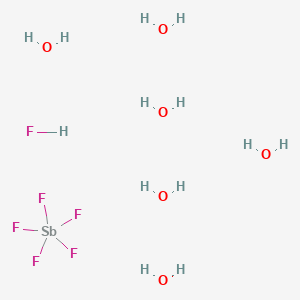

Fluoroantimonic acid hexahydrate (HSbF₆·6H₂O) is a superacidic compound with the molecular formula H₁₃SbF₆O₆ and a molecular weight of 344.85 g/mol . This compound is stabilized by six water molecules, which reduce its reactivity compared to anhydrous forms, making it safer for industrial and laboratory use .

Biological Activity

Fluoroantimonic acid hexahydrate (HSbF₆·6H₂O) is recognized as one of the strongest superacids, exhibiting unique chemical properties that facilitate various biological and chemical applications. This article explores its biological activity, focusing on its toxicity, catalytic properties, and potential applications in organic synthesis and polymer chemistry.

Fluoroantimonic acid is formed by the combination of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅). It is characterized by an extreme acidity, with a Hammett acidity function () ranging from -23 to -28, making it trillions of times stronger than sulfuric acid . The compound exists primarily as a colorless liquid and is highly corrosive, reacting violently with water and organic materials .

Toxicity and Safety

This compound poses significant health risks due to its corrosive nature. It can cause severe burns upon contact with skin or eyes and may lead to respiratory tract irritation if inhaled. Ingestion can result in irreversible damage to the digestive tract . Safety precautions are critical when handling this compound, including the use of protective equipment and proper ventilation.

Catalytic Properties

This compound serves as a powerful Lewis acid catalyst in various organic reactions. Its ability to stabilize carbocations makes it particularly useful in facilitating reactions such as:

- Ring-opening polymerization : The compound has been effectively used as a catalyst in the polymerization of epoxidized oils like soybean and palm oil, leading to the formation of polyols .

- Esterification reactions : It catalyzes the direct esterification of turpentine oil with acetic acid, showcasing its versatility in organic synthesis .

Case Studies

-

Polymer Synthesis :

- In a study involving the ring-opening polymerization of epoxidized palm oil using this compound as a catalyst, significant structural changes were observed. The disappearance of epoxy functional groups indicated successful polymer formation .

- The thermal stability of the resulting polymers was assessed using differential scanning calorimetry (DSC), revealing melting temperatures between 45 °C to 60 °C .

- Fluorinated Compounds :

Comparative Analysis

The following table summarizes the acidity and unique features of fluoroantimonic acid compared to other superacids:

| Compound | Hammett Acidity Function (pKa) | Unique Features |

|---|---|---|

| Fluoroantimonic Acid | -23 to -28 | Strongest known superacid; highly reactive |

| Triflic Acid | -14 | Less corrosive; strong protonating ability |

| Carborane Acids | > -18 | Stable at room temperature; potentially stronger |

| Sulfuric Acid | -3 | Commonly used; weaker than fluoroantimonic acid |

| Hydrochloric Acid | -7 | Strong mineral acid; less versatile |

Scientific Research Applications

Properties and Safety

Fluoroantimonic acid hexahydrate is a colorless liquid or white solid that is highly corrosive and toxic. It reacts violently with water and can cause severe burns upon contact with skin or eyes. Inhalation of its fumes can lead to respiratory damage, necessitating strict safety precautions during handling.

Catalysis

This compound serves as a powerful Lewis acid catalyst in various organic reactions due to its ability to stabilize carbocations. Key applications include:

- Ring-opening Polymerization : Used as a catalyst in the polymerization of epoxidized oils such as soybean and palm oil. The resulting polymers exhibit significant structural changes, confirmed by the disappearance of epoxy functional groups.

- Esterification Reactions : Catalyzes the direct esterification of turpentine oil with acetic acid, showcasing versatility in organic synthesis.

Synthesis of Fluorinated Pharmaceuticals

This compound has been utilized in synthesizing fluorinated pharmaceuticals that demonstrate improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Direct Alkylation Reactions

This compound can facilitate direct alkylation reactions, such as the conversion of benzene into toluene using methane as a reagent. This property is particularly valuable for synthesizing complex organic molecules2.

Case Study 1: Polymer Synthesis

In a study involving the ring-opening polymerization of epoxidized palm oil using this compound as a catalyst:

- Observation : Significant structural changes were noted, with the disappearance of epoxy groups indicating successful polymer formation.

- Thermal Stability Analysis : Differential scanning calorimetry (DSC) revealed melting temperatures ranging from 45 °C to 60 °C for the resulting polymers, indicating their potential application in materials science.

Case Study 2: Reaction Mechanisms

A study focused on fluoroantimonic acid's interactions with various organic substrates provided insights into its behavior as a superacid:

- Findings : The compound was shown to effectively protonate hydrocarbons, forming pentacoordinate carbocations, which are crucial intermediates in many chemical reactions .

Comparative Data Table

| Property/Aspect | This compound | Sulfuric Acid | Other Superacids |

|---|---|---|---|

| Acidity (Hammett function) | -23 to -28 | -3 | Varies |

| Physical State | Colorless liquid or white solid | Colorless liquid | Varies |

| Reactivity with Water | Violent reaction | Exothermic reaction | Varies |

| Toxicity | Highly toxic and corrosive | Corrosive | Varies |

| Applications | Organic synthesis, catalysis | Dehydrating agent | Varies |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and handling fluoroantimonic acid hexahydrate (HSbF₆·6H₂O) in laboratory settings?

this compound is synthesized by combining hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) in a 1:1 molar ratio under rigorously anhydrous conditions. The reaction is highly exothermic and requires cryogenic cooling (-20°C to 0°C) to prevent decomposition . Storage must occur in PTFE (Teflon) or fluoropolymer containers to avoid corrosion and hydrolysis, as the acid reacts violently with water or silica-based materials . Handling mandates full PPE, including acid-resistant gloves, face shields, and fume hoods, due to its extreme corrosivity and toxic HF vapors .

Q. How is this compound utilized as a catalyst in polymerization reactions?

HSbF₆·6H₂O is employed in cationic polymerization, particularly for epoxidized triglycerides like soybean oil. The acid initiates ring-opening polymerization by protonating epoxide groups, forming carbocation intermediates. Optimal conditions include:

- Stoichiometry : 0.5–2.0 wt% catalyst relative to monomer.

- Temperature : 60–80°C under inert atmosphere (N₂/Ar).

- Reaction time : 4–8 hours, monitored via FTIR for epoxy conversion (>90%) . Kinetic studies suggest a first-order dependence on monomer concentration, with activation energies ~50 kJ/mol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Hammett acidity values (H₀) for HSbF₆·6H₂O?

Q. What experimental strategies mitigate decomposition during spectroscopic analysis of HSbF₆·6H₂O?

The acid decomposes at ambient conditions, complicating characterization. Recommended approaches:

- Low-temperature FTIR : Analyze samples at -196°C (liquid N₂) in KBr pellets to suppress HF release .

- Inert matrix isolation : Trap HSbF₆·6H₂O in solid argon or xenon matrices for Raman spectroscopy .

- XPS/UPS : Conduct ultra-high vacuum (10⁻¹⁰ mbar) surface analysis with cryogenic cooling to preserve sample integrity .

Q. How does HSbF₆·6H₂O interact with unconventional substrates (e.g., carbon allotropes or ionic liquids)?

The acid protonates graphene oxide and carbon nanotubes, creating Brønsted acid-functionalized materials for catalysis. Methodology:

- Dosage : 5–10 mmol HSbF₆ per gram of substrate.

- Reaction medium : Ionic liquids (e.g., [BMIM][SbF₆]) stabilize intermediates.

- Characterization : XPS confirms Sb-F bonding; BET analysis shows increased surface acidity (NH₃-TPD) .

Q. Methodological Safety and Compliance

Q. What institutional safety protocols are critical for HSbF₆·6H₂O research?

- Storage : Double-contained PTFE vessels in ventilated acid cabinets, segregated from bases and oxidizers .

- Waste disposal : Neutralize with pre-cooled (0°C) aqueous KOH (10% w/v) to precipitate Sb₂O₃ and HF gas scrubbing .

- Emergency response : Immediate irrigation for exposures; Ca gluconate gel for HF burns .

Q. Contradictory Data Analysis

Q. Why do studies report conflicting catalytic efficiencies for HSbF₆·6H₂O in esterification reactions?

Discrepancies arise from:

- Hydration state : Anhydrous HSbF₆ vs. hexahydrate forms differ in proton mobility.

- Substrate hydrophobicity : Polar substrates (e.g., cellulose) exhibit lower conversion due to poor acid-substrate miscibility . Mitigation: Pre-dry substrates to <0.1% H₂O; use co-solvents (e.g., hexafluoroisopropanol) to enhance diffusion .

Comparison with Similar Compounds

The fluoroantimonic acid family includes three primary variants: fluoroantimonic acid hexahydrate , hexafluoroantimonic acid (HSbF₆) , and deuterofluoroantimonic acid . Below is a detailed comparative analysis:

Chemical and Physical Properties

| Property | This compound | Hexafluoroantimonic Acid (HSbF₆) | Deuterofluoroantimonic Acid |

|---|---|---|---|

| Molecular Formula | H₁₃SbF₆O₆ | HSbF₆ | D[SbF₆] (deuterated form) |

| Structure | Hexahydrate (6 H₂O molecules) | Anhydrous | Deuterium replaces hydrogen |

| Acidity (Relative) | High (lower than HSbF₆) | Extreme (stronger than H₂SO₄) | Similar to HSbF₆ |

| Stability | High (due to hydration) | Low (highly reactive) | Moderate (used in controlled settings) |

| Handling | Easier (reduced corrosivity) | Requires stringent safety protocols | Specialized research use only |

Research Findings and Market Trends

- Polymerization Efficiency : HSbF₆·6H₂O achieves >90% conversion in epoxidized soybean oil ROP, producing polymers with tunable mechanical properties .

- Thermal Stability : Hydrogels synthesized using HSbF₆·6H₂O withstand temperatures up to 200°C, outperforming petroleum-based alternatives .

- Market Growth : The global fluoroantimonic acid market is projected to grow at a CAGR of 4.9% (2024–2032) , driven by demand in catalysis and materials science . Hexahydrate forms account for ~50% of sales due to their versatility .

Preparation Methods

Preparation Methods of Fluoroantimonic Acid Hexahydrate

The preparation of this compound involves careful synthesis steps to ensure the formation of the hydrated superacid with controlled stoichiometry and purity. The general preparation strategy includes:

Synthesis of Anhydrous Fluoroantimonic Acid (HSbF6)

- Starting Materials: Antimony pentafluoride (SbF5) and anhydrous hydrogen fluoride (HF).

Reaction: SbF5 is reacted with HF under controlled low-temperature conditions to form fluoroantimonic acid.

$$

\text{SbF}5 + \text{HF} \rightarrow \text{HSbF}6

$$Conditions: The reaction is typically conducted in a fluoropolymer-lined reactor or a Teflon vessel due to the corrosive nature of HF and SbF5.

Controlled Hydration to Form Hexahydrate

- After synthesis of anhydrous HSbF6, controlled addition of water is performed to obtain the hexahydrate form.

- The hydration involves careful stoichiometric addition of six moles of water per mole of fluoroantimonic acid.

- The process must be controlled to avoid excessive dilution or decomposition of the superacid.

- The product is typically isolated as a crystalline or viscous liquid form depending on temperature and concentration.

Detailed Research Findings on Preparation and Use of this compound

While direct preparation protocols are often proprietary or handled under strict safety conditions due to the extreme corrosiveness and toxicity of reagents, several research studies have demonstrated the use of this compound as a catalyst, implying its preparation and availability in laboratory settings.

Catalytic Use in Ring-Opening Polymerization of Epoxidized Oils

Wan Nurhayati et al. (2016) reported the use of this compound as a catalyst for the ring-opening polymerization of epoxidized palm oil to synthesize bio-based hydrogels. This indicates the availability of HSbF6·6H2O in a form suitable for catalysis, which requires high purity and controlled hydration.

The preparation involved reacting epoxidized palm oil with methylene chloride in the presence of this compound catalyst at room temperature under nitrogen atmosphere for 3 hours, demonstrating the acid's catalytic efficiency and stability in hydrated form.

Characterization Supporting Preparation Integrity

- Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) analyses confirmed the successful ring-opening polymerization catalyzed by HSbF6·6H2O, indirectly supporting the acid's proper preparation and functionality.

- Thermal analyses (Differential Scanning Calorimetry and Thermogravimetric Analysis) showed the thermal behavior of the resulting polymers, further validating the catalyst's role.

Comparative Data Table: Preparation Parameters and Characteristics

| Parameter | Description/Condition | Reference/Notes |

|---|---|---|

| Starting materials | Antimony pentafluoride (SbF5), Anhydrous HF | Standard reagents for HSbF6 synthesis |

| Reaction conditions | Low temperature, inert atmosphere (N2) | To control reactivity and safety |

| Hydration stoichiometry | 6 moles water per mole HSbF6 | To form hexahydrate (HSbF6·6H2O) |

| Catalyst application temperature | Room temperature (approx. 25°C) | Used in polymerization reactions |

| Solvent used in polymerization | Methylene chloride | Compatible with HSbF6·6H2O catalyst |

| Reaction time | 3 hours (polymerization) | Sufficient for ring-opening polymerization |

| Product form | Crystalline or viscous liquid | Depends on hydration and storage |

Properties

IUPAC Name |

pentafluoro-λ5-stibane;hexahydrate;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.6H2O.Sb/h6*1H;6*1H2;/q;;;;;;;;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSSNXRZMXGHE-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.F.F[Sb](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H13O6Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72121-43-8 | |

| Record name | Antimonate(1-), hexafluoro-, hydrogen, hexahydrate, (OC-6-11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.